2-Aminocyclohexanol

Organic Synthesis Medicinal Chemistry Derivatization

2-Aminocyclohexanol is not a commodity—its stereochemistry dictates performance. Cis and trans diastereomers diverge in alkylation: only the trans isomer undergoes complete N,N-dialkylation, essential for tertiary amine pharmacophores. Enantiopure trans-2-aminocyclohexanol (>99% ee) forms PONP-Rh catalysts achieving up to 97% ee in asymmetric hydrogenation. Racemic or cis isomers fail to deliver stereocontrol. For drug programs (vernakalant, Syk inhibitors), resolved enantiomers eliminate costly downstream chiral separation. Specify stereochemical configuration at inquiry.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 6850-38-0
Cat. No. B3021766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminocyclohexanol
CAS6850-38-0
Synonyms2-aminocyclohexanol
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)O
InChIInChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2
InChIKeyPQMCFTMVQORYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminocyclohexanol (CAS 6850-38-0) Properties and Industrial Procurement Guide


2-Aminocyclohexanol (CAS 6850-38-0) is a chiral 1,2-amino alcohol with two stereogenic centers, existing in cis and trans diastereomeric forms, each comprising a pair of enantiomers [1]. This compound serves as a versatile chiral building block and ligand precursor in asymmetric catalysis and pharmaceutical synthesis [2].

2-Aminocyclohexanol Technical Differentiation: Why Stereoisomer Selection Determines Synthetic Outcomes


2-Aminocyclohexanol cannot be procured or applied as a generic commodity chemical because its stereochemical configuration directly dictates reactivity, selectivity, and functional performance. The cis and trans diastereomers exhibit fundamentally different behavior in alkylation and derivatization reactions [1]. Furthermore, racemic mixtures lack the enantiopurity required for asymmetric catalysis, where only resolved enantiomers achieve high stereocontrol [2]. Selecting the incorrect stereoisomer or an unresolved mixture may result in synthetic failure, low enantiomeric excess, or unreproducible outcomes in downstream applications.

2-Aminocyclohexanol Comparative Performance Data for Scientific Selection


N-Alkylation Reactivity: trans-2-Aminocyclohexanol vs. cis-2-Aminocyclohexanol

The cis and trans diastereomers of 2-aminocyclohexanol exhibit starkly divergent reactivity in N-alkylation reactions. The trans isomer undergoes complete N,N-dialkylation to yield 2-dialkylaminocyclohexanol, whereas the cis isomer resists further alkylation and yields exclusively the N-monoalkyl derivative under identical conditions [1]. This differential reactivity is attributed to intramolecular hydrogen bonding between the cis-oriented hydroxyl and amino groups, which sterically and electronically shields the amino nitrogen from a second alkylation event [1][2].

Organic Synthesis Medicinal Chemistry Derivatization

Enantiomeric Purity Attainable: Resolved 2-Aminocyclohexanol vs. Racemic Mixture

Racemic 2-aminocyclohexanol derivatives can be efficiently resolved to yield both enantiomers with >99% enantiomeric excess (ee) using sequential treatment with (R)- and (S)-mandelic acid as resolving agents [1]. In contrast, the racemic mixture contains equal amounts of both enantiomers (0% ee) and is unsuitable for applications requiring stereochemical control [1].

Asymmetric Catalysis Chiral Resolution Chiral Ligands

Asymmetric Transfer Hydrogenation Performance: 2-Aminocyclohexanol-Derived Ligands vs. Non-Chiral Alternatives

Optically active 2-aminocyclohexanols, when employed as ligands in catalyzed asymmetric transfer hydrogenation of aryl ketones and phenyl transfer reactions to benzaldehydes, yield products with up to 96% enantiomeric excess (ee) [1][2]. In comparison, reactions employing non-chiral ligands or racemic ligand mixtures yield racemic products (0% ee), providing no stereochemical benefit [1].

Asymmetric Catalysis Transfer Hydrogenation Chiral Ligand Design

Enzymatic Resolution Efficiency: cis-2-Aminocyclohexanol vs. trans-2-Aminocyclohexanol

The enzymatic resolution of (±)-cis-2-aminocyclohexanol proceeds with markedly different efficiency compared to its trans counterpart. Using Pseudomonas cepacia lipase (PSL) at 30°C, the cis isomer exhibits low reactivity, achieving only 4% conversion and recovering substrate at 4% ee, despite high enzyme enantioselectivity (E >200) [1]. In contrast, the trans isomer is resolved efficiently under identical conditions [1]. This disparity arises from conformational differences: in the cis isomer, the reactive hydroxyl group is locked in the axial position, whereas the trans isomer positions it equatorially, enhancing enzymatic accessibility [1].

Biocatalysis Enzymatic Resolution Chiral Separation

Lipophilicity Modulation via N-Acyl Derivatization: Structural Basis for Anticonvulsant Activity

N-Acyl derivatives of both trans- and cis-2-aminocyclohexanol exhibit measurable anticonvulsant activity, with lipophilicity (Rm0 values determined by RP-TLC) serving as a key modulator of biological performance [1]. The configurational difference between trans- and cis-derived compounds enables fine-tuning of partition coefficients (log P) and chromatographic retention, which correlate with blood-brain barrier penetration and target engagement [1]. The free amino alcohol baseline (no acyl substitution) lacks this tuned lipophilicity and the associated anticonvulsant activity [1].

Medicinal Chemistry Lipophilicity Anticonvulsant Drug Design

2-Aminocyclohexanol: High-Impact Application Scenarios Informed by Comparative Evidence


Asymmetric Transfer Hydrogenation Catalyst Development

Procure enantiopure trans-2-aminocyclohexanol (>99% ee) for conversion into O,N-bis(diphenylphosphino) (PONP) ligands. These ligands, when complexed with rhodium, catalyze the enantioselective hydrogenation of dehydro-α-acylamino acids with up to 97% ee and aryl ketone transfer hydrogenations with up to 96% ee [1][2]. The resolved enantiomer is essential; racemic mixtures or cis isomers do not provide the same stereocontrol or catalytic efficiency. This application leverages the privileged 1,2-amino alcohol motif where the trans configuration ensures optimal chelation geometry with transition metals [1].

Synthesis of N,N-Dialkylamino Pharmacophores

Select trans-2-aminocyclohexanol specifically when the synthetic route requires N,N-dialkylation to generate tertiary amine pharmacophores. As demonstrated in head-to-head alkylation studies, the trans isomer undergoes complete dialkylation with lower alkylating agents, whereas the cis isomer halts at monoalkylation due to intramolecular hydrogen bonding [1]. This configurational control enables the synthesis of 2-dialkylaminocyclohexanol derivatives that have been historically pursued for antimalarial activity and other medicinal chemistry programs requiring lipophilic, fully substituted amino moieties [1].

Chiral Building Block for Pharmaceutical Intermediates

Resolved 2-aminocyclohexanol enantiomers (>99% ee) serve as versatile chiral synthons for the construction of complex pharmaceutical intermediates. Specifically, trans-2-aminocyclohexanol is a documented precursor in the synthesis of the antiarrhythmic drug vernakalant and spleen tyrosine kinase (Syk) inhibitors [1]. The high enantiopurity achievable through mandelic acid resolution [2] ensures that downstream drug substances meet stereochemical purity requirements, whereas procurement of unresolved racemate would necessitate costly chiral separation at a later synthetic stage.

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